3-(Morpholin-4-yl)-1-[4-(pentyloxy)phenyl]-2-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Morpholin-4-yl)-1-[4-(pentyloxy)phenyl]-2-phenylpropan-1-one is a complex organic compound that features a morpholine ring, a pentyloxyphenyl group, and a phenylpropanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholin-4-yl)-1-[4-(pentyloxy)phenyl]-2-phenylpropan-1-one typically involves multi-step organic reactions One common method starts with the preparation of the pentyloxyphenyl intermediate, which is then reacted with a phenylpropanone derivative under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-yl)-1-[4-(pentyloxy)phenyl]-2-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(Morpholin-4-yl)-1-[4-(pentyloxy)phenyl]-2-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-yl)-1-[4-(pentyloxy)phenyl]-2-phenylpropan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Morpholin-4-yl)phenylhydrazine
- 3-(4-Morpholinyl)phenol
- 3-Morpholin-4-yl-propionic acid
Uniqueness
3-(Morpholin-4-yl)-1-[4-(pentyloxy)phenyl]-2-phenylpropan-1-one is unique due to its combination of a morpholine ring, a pentyloxyphenyl group, and a phenylpropanone backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H31NO3 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
3-morpholin-4-yl-1-(4-pentoxyphenyl)-2-phenylpropan-1-one |
InChI |
InChI=1S/C24H31NO3/c1-2-3-7-16-28-22-12-10-21(11-13-22)24(26)23(20-8-5-4-6-9-20)19-25-14-17-27-18-15-25/h4-6,8-13,23H,2-3,7,14-19H2,1H3 |
InChI Key |
YQEZEBGRXNQCIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C(CN2CCOCC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.